molecular formula C15H20N2O2S B2737945 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868370-34-7

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2737945
CAS No.: 868370-34-7
M. Wt: 292.4
InChI Key: JMEWPPOBMNTAES-PEZBUJJGSA-N
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Description

(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a pivalamide (2,2-dimethylpropanamide) substituent at the 2-position of the benzothiazole ring. Its structure includes:

  • A 4-methoxy group and 3,7-dimethyl substitutions on the benzo[d]thiazole core.
  • A (Z)-configured imine bond at the 2-position, stabilized by conjugation with the aromatic system.
  • A pivalamide group, which introduces steric bulk and enhances metabolic stability due to its tert-butyl moiety.

Its structural features are critical for modulating solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-9-7-8-10(19-6)11-12(9)20-14(17(11)5)16-13(18)15(2,3)4/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEWPPOBMNTAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C(C)(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy and Dimethyl Groups: The methoxy and dimethyl groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the substituted benzo[d]thiazole with an appropriate aldehyde or ketone under basic conditions.

    Attachment of the Pivalamide Moiety: The final step involves the reaction of the ylidene intermediate with pivaloyl chloride in the presence of a base to form the pivalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the ylidene linkage, converting it to an alkane or alcohol.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its

Biological Activity

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a thiazole ring and various substituents, which contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2S, with a molecular weight of approximately 299.38 g/mol. The structure includes electron-donating methoxy groups and electron-withdrawing substituents, influencing its reactivity and biological interactions.

Key Structural Features

FeatureDescription
Thiazole RingContributes to the compound's reactivity
Methoxy GroupsEnhance electron density at specific sites
Pivalamide MoietyInfluences binding affinity to biological targets

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. This inhibition can lead to altered signal transduction pathways crucial for cell proliferation and survival.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antiparasitic Effects : Similar compounds have shown promise in inhibiting parasitic infections, indicating potential applications in treating diseases caused by parasites.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Antiparasitic Activity Assessment

In vitro tests against Plasmodium falciparum showed that the compound inhibited parasite growth effectively at concentrations below 5 µg/mL, indicating its potential as a lead compound for developing new antiparasitic drugs.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaUnique Features
N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideC15H14N2O2SLacks pivalamide moiety; different biological activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamideC15H14N2O3SIncorporates furan; distinct interactions in biology

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural differences between the target compound and its analogues:

Compound Name Substituents on Benzothiazole Core Acyl Group at 2-Position Biological/Physicochemical Notes Reference
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide (Target) 4-OCH₃, 3-CH₃, 7-CH₃ Pivalamide (tert-butyl) High steric bulk; potential metabolic stability
(Z)-N-(3-Ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide 4-OCH₃, 3-C₂H₅, 7-CH₃ Pivalamide Increased lipophilicity due to ethyl group
(Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide 4-OCH₃, 3-CH₃, 7-CH₃ Cyclohexanecarboxamide Altered solubility and binding affinity
(Z)-2-Fluoro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 4-OCH₃, 3-CH₃, 7-CH₃ 2-Fluorobenzamide Enhanced electronic effects from fluorine
(Z)-3-(4-Aminopiperidine-1-carbonyl)-N-(7-chloro-3-ethyl-4-hydroxybenzo[d]thiazol-2(3H)-ylidene)-4-hydroxybenzenesulfonamide 7-Cl, 3-C₂H₅, 4-OH 4-Hydroxybenzenesulfonamide Pan-Ras inhibitor with tunable affinity

Physicochemical Properties

  • Solubility : The pivalamide group in the target compound reduces aqueous solubility compared to the cyclohexanecarboxamide derivative (), which has a more flexible acyl chain.
  • Stability : The tert-butyl group in pivalamide enhances resistance to enzymatic degradation, as seen in and .
  • Fluorine substitution in introduces electron-withdrawing effects, altering reactivity.

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